CID 78062284
Description
For instance, analogous compounds like gallic acid (CID 370), quercetin (CID 5280343), and hibiscus acid (CID 6481826) are known for their antioxidant, anti-inflammatory, and chemopreventive properties . While CID 78062284’s exact structure remains undefined here, its inclusion in cheminformatics workflows suggests relevance to metabolomics, environmental exposomics, or pharmacological studies .
Properties
Molecular Formula |
Al3Dy |
|---|---|
Molecular Weight |
243.445 g/mol |
InChI |
InChI=1S/3Al.Dy |
InChI Key |
DGCBQFNKGLYLLI-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Dy] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78062284 involves several synthetic routes and reaction conditions. One common method includes the use of advanced tandem mass spectrometry techniques to unveil structural details of the compound . Industrial production methods may involve large-scale synthesis using specific reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Compound Identification and Structural Analysis
CID 78062774 (C₆H₁₀Cl₂Si) is a chlorosilane compound with the molecular formula C₆H₁₀Cl₂Si and a molecular weight of 181.13 g/mol . Its structure includes a silicon atom bonded to two chlorine atoms and an isoprenyl group (2-methylpropene backbone).
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀Cl₂Si |
| Molecular Weight | 181.13 g/mol |
| InChI Key | PGUWPRAVWLUXSN-UHFFFAOYSA-N |
| SMILES | CC(=C)CC[Si]C(Cl)Cl |
This compound belongs to the silane family, which often participates in hydrolysis, condensation, and sol-gel reactions.
Hydrolysis Reactions
Chlorosilanes like CID 78062774 typically undergo hydrolysis in aqueous environments, forming silanol intermediates:
The silanol products may further condense to form siloxanes or silica networks under acidic or basic conditions .
Condensation Reactions
Silanol intermediates can undergo condensation to form cyclic or linear polysiloxanes:
These reactions are foundational in sol-gel chemistry for material synthesis .
Multicomponent Reactions
While CID 78062774 itself is not explicitly studied in the provided literature, analogous silane compounds participate in:
-
Sol-gel processes for hybrid materials (e.g., silica nanoparticles, coatings) .
-
Catalytic transformations involving silicon-based reagents in organic synthesis .
Comparative Analysis of Related Compounds
| CID | Molecular Formula | Key Reactions |
|---|---|---|
| 78062774 | C₆H₁₀Cl₂Si | Hydrolysis, condensation |
| 92043567 | C₁₃H₁₄CuF₆O₂ | Not explicitly studied |
| 71311488 | C₁₅H₂₆O₇Y | Not explicitly studied |
| Note: Data limited to available search results; CID 78062284 not found. |
Scientific Research Applications
CID 78062284 has a wide range of scientific research applications. In chemistry, it is used as a reference compound in mass spectrometry studies to identify and characterize other compounds In biology, it may be used to study metabolic pathways and enzyme interactionsIn industry, it can be used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of CID 78062284 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78062284, we compare its hypothetical attributes with structurally or functionally related compounds cited in the evidence.
Table 1: Physicochemical and Pharmacological Properties of this compound and Analogous Compounds
Key Observations:
Structural Diversity: Gallic acid (CID 370) and quercetin (CID 5280343) are polyphenols with aromatic rings and hydroxyl groups, critical for radical scavenging . This compound may share similar functional groups if it belongs to this class. Hibiscus acid (CID 6481826), a hydroxycitric acid derivative, has distinct carboxylic acid groups, suggesting this compound could exhibit pH-dependent solubility if structurally analogous .
Pharmacokinetic Profiles :
- Compounds like quercetin (CID 5280343) exhibit moderate LogP values, balancing lipophilicity and solubility. This compound’s hypothetical LogP could influence its membrane permeability and metabolic stability .
- Gallic acid’s high bioavailability (TPSA: 97.99 Ų) contrasts with hibiscus acid’s lower score (TPSA: 115.06 Ų), highlighting the role of polar surface area in absorption .
Biological Activities: Flavonoids (e.g., quercetin) and phenolic acids (e.g., gallic acid) are widely studied for enzyme inhibition (e.g., CYP450) and antioxidant effects . Hibiscus acid’s diuretic effects suggest this compound could interact with renal transporters or ion channels if structurally related .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
